![molecular formula C15H13NS2 B14676330 11-(Ethylsulfanyl)dibenzo[b,f][1,4]thiazepine CAS No. 37575-90-9](/img/structure/B14676330.png)
11-(Ethylsulfanyl)dibenzo[b,f][1,4]thiazepine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
11-(Ethylsulfanyl)dibenzo[b,f][1,4]thiazepine is a chemical compound with the molecular formula C15H13NS2. It belongs to the class of dibenzo[b,f][1,4]thiazepines, which are known for their diverse pharmacological activities. This compound contains a total of 31 atoms, including 13 hydrogen atoms, 15 carbon atoms, 1 nitrogen atom, and 2 sulfur atoms .
Méthodes De Préparation
The synthesis of 11-(Ethylsulfanyl)dibenzo[b,f][1,4]thiazepine involves several steps. One common method includes the reaction of dithiosalicylic acid with 1-chloro-2-nitrobenzene in a basic aqueous solution. This reaction is followed by the reduction of the nitro group using a heterogeneous metal catalyst in the presence of hydrogen and a solvent. The final step involves the direct cyclization of the resulting compound in an organic solvent with or without an acid catalyst .
Industrial production methods often focus on optimizing yield and minimizing the use of hazardous solvents. For example, an improved process for synthesizing dibenzo[b,f][1,4]thiazepine-11-one involves using iron powder and ammonium chloride in an aqueous solution, followed by treatment with phenyl chloroformate .
Analyse Des Réactions Chimiques
11-(Ethylsulfanyl)dibenzo[b,f][1,4]thiazepine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions typically target the nitrogen or sulfur atoms, leading to the formation of amines or thiols.
Common reagents used in these reactions include hydrogen, metal catalysts, and various oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
11-(Ethylsulfanyl)dibenzo[b,f][1,4]thiazepine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.
Medicine: Dibenzo[b,f][1,4]thiazepines, including this compound, are known for their antipsychotic properties.
Mécanisme D'action
The mechanism of action of 11-(Ethylsulfanyl)dibenzo[b,f][1,4]thiazepine involves its interaction with various molecular targets. The compound can bind to neurotransmitter receptors in the brain, modulating their activity and leading to therapeutic effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
11-(Ethylsulfanyl)dibenzo[b,f][1,4]thiazepine can be compared to other dibenzo[b,f][1,4]thiazepines, such as:
Quetiapine: A well-known antipsychotic drug used in the treatment of schizophrenia and bipolar disorder.
Loxapine: Another antipsychotic drug with a similar structure but different pharmacological properties.
The uniqueness of this compound lies in its specific substituents, which can influence its chemical reactivity and biological activity.
Propriétés
Numéro CAS |
37575-90-9 |
|---|---|
Formule moléculaire |
C15H13NS2 |
Poids moléculaire |
271.4 g/mol |
Nom IUPAC |
6-ethylsulfanylbenzo[b][1,4]benzothiazepine |
InChI |
InChI=1S/C15H13NS2/c1-2-17-15-11-7-3-5-9-13(11)18-14-10-6-4-8-12(14)16-15/h3-10H,2H2,1H3 |
Clé InChI |
YALFSUIRGCZUPQ-UHFFFAOYSA-N |
SMILES canonique |
CCSC1=NC2=CC=CC=C2SC3=CC=CC=C31 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


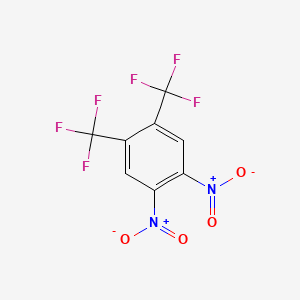
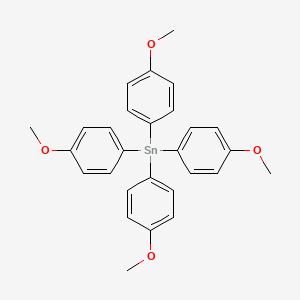
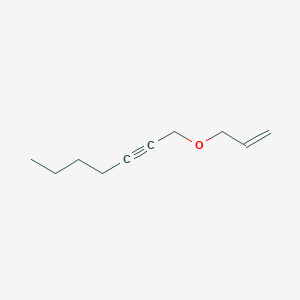
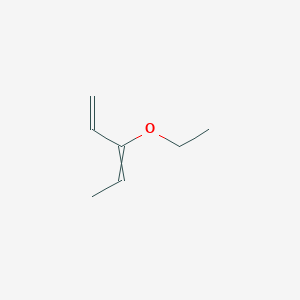
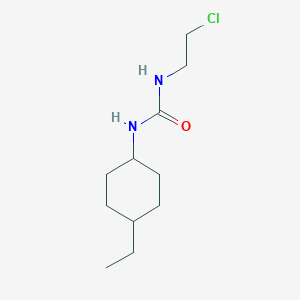
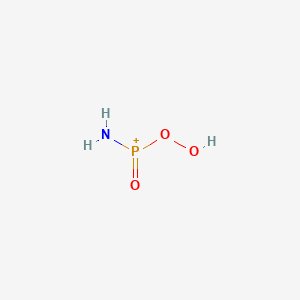
![1-Butyl-4-[(Z)-(4-pentylphenyl)-ONN-azoxy]benzene](/img/structure/B14676286.png)
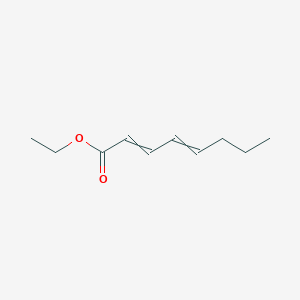

![1,3-Propanediol, 2,2'-[oxybis(methylene)]bis[2-methyl-](/img/structure/B14676303.png)
![3-Methyl-2,3-dihydro[1,3]thiazolo[2,3-a]isoquinolin-4-ium perchlorate](/img/structure/B14676304.png)
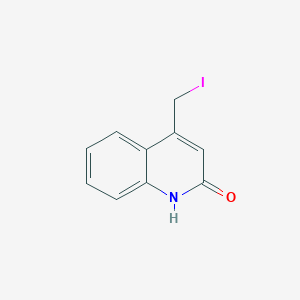
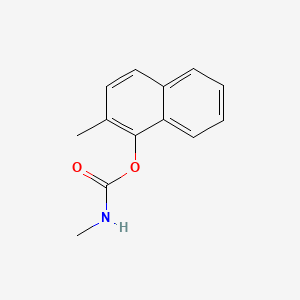
![3-[2-(4-aminopiperidin-1-yl)ethyl]-1H-indol-5-ol;dihydrochloride](/img/structure/B14676323.png)
